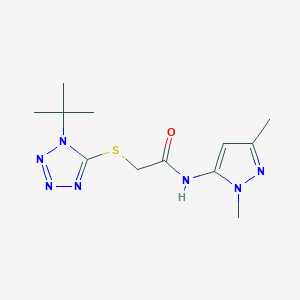
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a chemical compound that has been used in scientific research for a variety of purposes.
Mécanisme D'action
The mechanism of action of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. It has also been shown to have an effect on the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide are complex and varied. It has been shown to have anti-inflammatory and analgesic effects, as well as effects on ion channels in the body. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and may be useful in the development of new treatments for conditions such as arthritis and neuropathic pain. However, there are also limitations to using this compound in lab experiments. It is a complex chemical that requires a complex synthesis method, and its mechanism of action is not fully understood.
Orientations Futures
There are many future directions for research on 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of research could be focused on further elucidating the compound's mechanism of action and its effects on ion channels and neurotransmitters in the body. Another area of research could be focused on developing new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of this compound and its analogs in the treatment of a variety of conditions.
Méthodes De Synthèse
The synthesis of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a complex process that involves several steps. One method for synthesizing this compound involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with thionyl chloride to form 2,5-dimethylpyrazole-3-carbonyl chloride. This intermediate is then reacted with sodium azide to form 2,5-dimethylpyrazole-3-carbonyl azide. The final step involves the reaction of 2-(1-tert-butyltetrazol-5-yl)thiol with 2,5-dimethylpyrazole-3-carbonyl azide to form 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide.
Applications De Recherche Scientifique
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been used in scientific research for a variety of purposes. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and has been studied as a potential treatment for conditions such as arthritis and neuropathic pain.
Propriétés
IUPAC Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7OS/c1-8-6-9(18(5)15-8)13-10(20)7-21-11-14-16-17-19(11)12(2,3)4/h6H,7H2,1-5H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSVWOGFJGLAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NN=NN2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
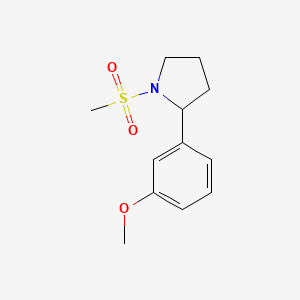
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
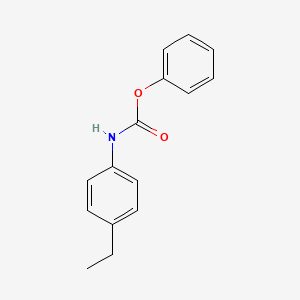
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)
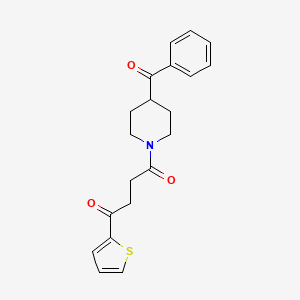
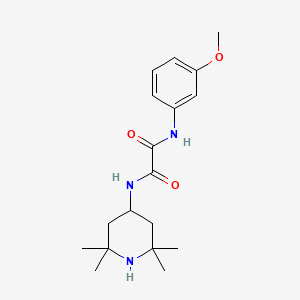
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)